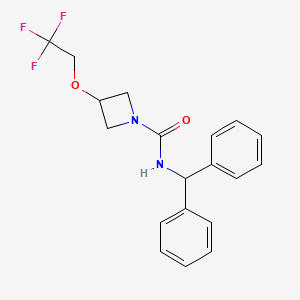

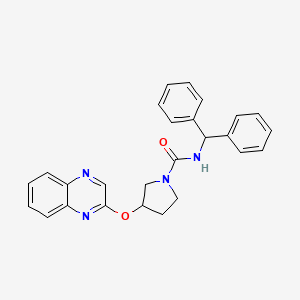

N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide” is a chemical compound that likely belongs to the class of azetidines . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . The trifluoroethoxy group attached to the azetidine ring is a type of ether group, which is known for its stability and resistance to hydrolysis .

Wissenschaftliche Forschungsanwendungen

Ring-Expansion Reactions and Functionalized Azetidines

Functionalized azetidines, such as those derived from N-benzhydryl-related compounds, have been a focus of research due to their potential applications in synthesizing diverse organic molecules. For example, the transition metal-free reaction between N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde can yield functionalized azetidines, 2,3-dihydrofurans, or unorthodox dioxa-3-azabicyclonone-4-ene motifs, depending on the conditions used. These reactions demonstrate the versatility of azetidine derivatives in organic synthesis, offering pathways to various complex structures (Suraj & K. Swamy, 2022).

Synthesis of 3-Oxo- and 3-Ethylideneazetidine Derivatives

The preparation and transformation of 3-azetidinones, including those with different N-substituents leading to 3-ethylideneazetidines, showcase the synthetic versatility of azetidine derivatives. This research is relevant for the projected synthesis of complex azetidine-based compounds, such as polyoximic acid. These studies highlight the importance of azetidine derivatives in the synthesis of novel organic compounds with potential applications in medicinal chemistry and material science (H. Bauman & R. Duthaler, 1988).

Antimicrobial and Antitubercular Activities

Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and screened for antimicrobial and antitubercular activities. This research exemplifies the potential of azetidine derivatives in developing new antimicrobial and antitubercular agents, offering a promising avenue for the discovery of novel therapeutics. The study demonstrates the biological relevance of azetidine derivatives beyond their chemical properties, highlighting their potential in drug discovery (K. Ilango & S. Arunkumar, 2011).

Dopamine Antagonist Activity

Azetidine derivatives have also been evaluated for their potency as dopaminergic antagonists. This research underscores the significance of azetidine derivatives in neuroscience and pharmacology, particularly in the context of designing drugs that can modulate dopaminergic systems for therapeutic purposes (Shashikant D. Metkar, M. Bhatia, & U. Desai, 2013).

Ozone-Mediated Cleavage

The study on ozone-mediated cleavage of the benzhydryl protecting group from aziridinyl esters, leading to novel deprotection strategies for aziridines, reflects the chemical ingenuity in manipulating azetidine and related compounds. Such chemical transformations are crucial for the advancement of synthetic methodologies in organic chemistry (A. Patwardhan et al., 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O2/c20-19(21,22)13-26-16-11-24(12-16)18(25)23-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSXFRYMXMUWAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2839993.png)

![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2839995.png)

![Tert-butyl 4-({[(9h-fluoren-9-yl)methoxy]carbonyl}[(1s,3s)-3-(methoxycarbonyl)cyclobutyl]amino)piperidine-1-carboxylate](/img/structure/B2840001.png)

![2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE](/img/structure/B2840002.png)

![1-(3-chlorobenzyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840007.png)

![2-Fluoro-5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid](/img/structure/B2840013.png)